molecular formula C24H30ClN3O4S B607872 N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride CAS No. 1012035-06-1

N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride

Cat. No.: B607872
CAS No.: 1012035-06-1
M. Wt: 492.0 g/mol
InChI Key: VNSIFKKPBXQPQS-OKZTUQRJSA-N
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Preparation Methods

The synthesis of GSK894490A involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:

    Formation of intermediates: The initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, and cyclization.

    Final assembly: The intermediates are then combined under specific reaction conditions to form GSK894490A.

Industrial production methods for GSK894490A are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

GSK894490A undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: GSK894490A can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GSK894490A has several scientific research applications, including:

Mechanism of Action

GSK894490A exerts its effects by binding to ghrelin receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets and pathways involved include:

Properties

CAS No.

1012035-06-1

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

N-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C24H29N3O4S.ClH/c1-16-14-27(15-17(2)25-16)20-8-12-24(30-4)22(13-20)26-32(28,29)21-9-6-19(7-10-21)23-11-5-18(3)31-23;/h5-13,16-17,25-26H,14-15H2,1-4H3;1H/t16-,17+;

InChI Key

VNSIFKKPBXQPQS-OKZTUQRJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl

SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-894490A;  GSK 894490A;  GSK894490A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
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N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
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N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
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N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
Reactant of Route 5
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N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
Reactant of Route 6
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N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride

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